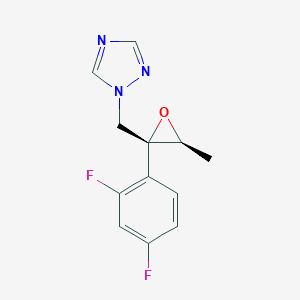

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

概要

説明

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of a triazole ring, an epoxide group, and a difluorophenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

準備方法

The synthesis of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Epoxide Group: The synthesis begins with the preparation of the epoxide group through the reaction of a suitable alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a difluorobenzene derivative reacts with an appropriate nucleophile.

Formation of the Triazole Ring: The final step involves the cyclization of the intermediate compound with hydrazine or an azide source to form the 1,2,4-triazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

化学反応の分析

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the epoxide group to a diol.

Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Cyclization: The triazole ring can participate in cyclization reactions with various electrophiles, leading to the formation of fused ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

科学的研究の応用

Antifungal Activity

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole has been studied for its antifungal properties. It is structurally related to Efinaconazole, a topical antifungal agent used to treat onychomycosis (fungal nail infections). The compound acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Study: Efinaconazole Impurity Analysis

In the context of pharmaceutical formulations containing Efinaconazole, this compound serves as a reference standard for monitoring impurity levels as per ICH guidelines. It ensures the quality and efficacy of antifungal products by providing a benchmark for analytical testing .

Potential in Cancer Therapy

Research indicates that triazole derivatives may exhibit anticancer properties. Preliminary studies suggest that this compound could influence cancer cell proliferation and apoptosis pathways.

Example Study: In Vitro Testing

In vitro assays demonstrated that triazole compounds can induce apoptosis in various cancer cell lines. Further research is needed to elucidate the specific mechanisms by which this compound may exert anticancer effects .

Fungicide Development

The structural characteristics of this compound make it a candidate for developing novel fungicides. Its ability to disrupt fungal growth pathways can be harnessed to create effective crop protection agents against various fungal pathogens.

Field Trials: Crop Protection

Field trials have shown promising results when applying triazole-based fungicides in agricultural settings. The efficacy in controlling diseases such as powdery mildew and rust has been documented .

Impurity Monitoring in Agricultural Formulations

Similar to its role in pharmaceuticals, this compound can be utilized for monitoring impurities in agricultural chemical formulations. Ensuring the purity of active ingredients is crucial for regulatory compliance and environmental safety.

作用機序

The mechanism of action of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar compounds to 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole include other triazole derivatives and epoxide-containing molecules. Some examples are:

1-(2,4-difluorophenyl)-1H-1,2,4-triazole: Lacks the epoxide group but shares the triazole and difluorophenyl moieties.

2-(2,4-difluorophenyl)-3-methyloxirane: Contains the epoxide and difluorophenyl groups but lacks the triazole ring.

1-(2-(2,4-difluorophenyl)-2-hydroxyethyl)-1H-1,2,4-triazole: A hydroxyl derivative with similar structural features.

The uniqueness of this compound lies in its combination of the epoxide, difluorophenyl, and triazole functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.

生物活性

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 127000-90-2) is a compound that combines a triazole moiety with an epoxide structure. This unique combination suggests potential biological activities that merit detailed exploration. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

- Molecular Formula : C12H11F2N3O

- Molecular Weight : 251.23 g/mol

- Structure : The compound features a triazole ring linked to a chiral oxirane derivative with a difluorophenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its inhibitory effects against specific enzymes and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Inhibition of Carbonic Anhydrase II : A study highlighted the moderate inhibition of carbonic anhydrase II by 1H-1,2,4-triazole analogs. The presence of polar groups in the structure enhances binding affinity to the enzyme's active site, suggesting potential applications in treating conditions associated with carbonic anhydrase dysfunction .

Antifungal Properties

The compound has been noted for its antifungal activity:

- Efinaconazole Analogs : As a structural analog to efinaconazole, it is hypothesized that this compound may share similar antifungal mechanisms. Efinaconazole is known for its efficacy against onychomycosis and other fungal infections .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

- Chirality : The (2R,3S) configuration may influence its biological interactions and potency.

- Difluorophenyl Group : This moiety enhances lipophilicity and may improve membrane permeability, contributing to its biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of triazole derivatives:

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between 1H-1,2,4-triazole compounds and their target enzymes. These studies suggest that the compound effectively binds to active sites through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potential against enzymes like carbonic anhydrase II .

特性

IUPAC Name |

1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANJLSHZDUOBBP-QPUJVOFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127000-90-2 | |

| Record name | 1-((2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, (2R-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127000902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-2-(2,4-Difluorophen yl)-3-methyl-[(1H-1,2,4-triaz ol-1-yl)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((2-(2,4-DIFLUOROPHENYL)-3-METHYLOXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE, (2R-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1JO8189W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。